molecular formula C10H17N3 B11767825 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine

Cat. No.: B11767825
M. Wt: 179.26 g/mol
InChI Key: QGPDGIWTBPCRGF-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine typically involves multi-step organic reactions. One common method includes the cyclocondensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes . This reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine is unique due to its specific imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine

InChI

InChI=1S/C10H17N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h8H,1-7,11H2

InChI Key

QGPDGIWTBPCRGF-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=C(N=C2C1)CCCN

Origin of Product

United States

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